5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Descripción
Propiedades
IUPAC Name |
5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-8-3-4-10-9(5-8)13(11(14)15-10)6-7-1-2-7/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLMSZQRGHVOGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=C(C=CC(=C3)Br)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical properties of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Physicochemical Properties and Synthetic Utility of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one: A Technical Guide for Drug Development
Strategic Importance in Medicinal Chemistry
The compound 5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is a highly specialized, privileged intermediate utilized in advanced drug discovery programs. Halogenated benzoxazolones are critical building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including potent serine protease inhibitors such as Dipeptidyl Peptidase 1 (DPP1) antagonists[1].
By integrating a bioisosteric core, a cross-coupling handle, and a metabolically stable alkyl group, this molecule serves as an ideal scaffold for structure-activity relationship (SAR) exploration and late-stage functionalization[2].
Physicochemical Profiling
Understanding the physicochemical properties of this intermediate is essential for predicting its behavior in downstream synthesis and its contribution to the final API's pharmacokinetic (PK) profile. The benzoxazolone nucleus provides a weakly acidic, bioisosteric alternative to pharmacokinetically weaker moieties like phenols and catechols[2].
Below is a summary of its core quantitative data:
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₁H₁₀BrNO₂ | Defines the stoichiometric baseline for synthesis. |
| Molecular Weight | 268.11 g/mol | Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5. |
| Exact Mass | 266.9895 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | 29.54 Ų | Excellent membrane permeability; optimal for intracellular or CNS target engagement. |
| Hydrogen Bond Donors | 0 | The N-alkylation eliminates the H-bond donor capacity, increasing lipophilicity. |
| Hydrogen Bond Acceptors | 3 | Maintains interaction potential via the carbonyl and ether oxygens. |
| Estimated LogP | ~2.8 - 3.2 | The cyclopropylmethyl group significantly enhances lipophilic efficiency (LipE) compared to the unsubstituted core. |
Mechanistic Rationale of the Scaffold
The architectural design of 5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is not arbitrary; each functional group serves a distinct chemical and biological purpose.
-
The Benzoxazolone Core: This bicyclic system acts as a bioisostere for carbamates and catechols[3]. It is metabolically more stable than simple phenols, resisting rapid Phase II conjugation (glucuronidation/sulfation)[3].
-
The 5-Bromo Handle: The bromine atom at the 5-position is electronically activated by the electron-withdrawing nature of the heterocycle. This makes it an exceptional electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].
-
The N-Cyclopropylmethyl Group: N-alkylation is a key modification to tune the steric and electronic properties of the core[4]. The cyclopropyl ring provides steric shielding against N-dealkylation by Cytochrome P450 (CYP450) enzymes. The strong C-H bonds of the cyclopropyl ring resist oxidative metabolism far better than straight-chain alkyl groups like propyl or butyl moieties.
Structure-Property Relationship mapping of the compound's functional groups.
Synthetic Methodology: N-Alkylation Workflow
The synthesis of this compound relies on the regioselective N-alkylation of 5-bromo-1,3-benzoxazol-2(3H)-one. Because the benzoxazolone acts as an ambident nucleophile (capable of both N- and O-alkylation), thermodynamic and kinetic controls are paramount[5].
Causality in Experimental Design: The N-H proton of the benzoxazolone is weakly acidic. Using a mild base like Potassium Carbonate (K₂CO₃) is sufficient for deprotonation while preventing the ring-opening degradation often seen with stronger bases like Sodium Hydride (NaH)[6]. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the benzoxazolone anion highly nucleophilic. Heating to 60°C ensures kinetic control, driving the Sₙ2 displacement of the cyclopropylmethyl bromide exclusively toward the nitrogen atom[7].
Protocol A: Regioselective N-Alkylation
Self-Validating System: This protocol incorporates in-process controls (IPC) to ensure the absence of O-alkylated byproducts.
-
Preparation: Charge a dry, argon-flushed round-bottom flask with 5-bromo-1,3-benzoxazol-2(3H)-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).
-
Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the starting material). Stir at room temperature for 15 minutes to allow for complete deprotonation.
-
Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
IPC Validation (TLC/LC-MS): Monitor the reaction via TLC (3:1 Hexanes/Ethyl Acetate). The product will elute significantly higher (higher Rf) than the polar N-H starting material. LC-MS must confirm the disappearance of the starting material and the emergence of the m/z 268/270 [M+H]⁺ doublet, indicative of the mono-brominated product.
-
Quench & Workup: Cool the reaction to room temperature and quench with ice-cold distilled water to precipitate the product and partition the DMF into the aqueous layer. Extract with Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace O-alkylated impurities (<5%) are detected.
Downstream Application: Palladium-Catalyzed Functionalization
Once synthesized, 5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is primed for downstream elaboration. The most common application is the Suzuki-Miyaura cross-coupling to attach complex pharmacophores, a critical step in the synthesis of respiratory disease therapeutics like DPP1 inhibitors[1].
Causality in Experimental Design: Pd(dppf)Cl₂ is the optimal precatalyst for this transformation. The bidentate dppf ligand provides a wide bite angle that facilitates the oxidative addition of the sterically hindered 5-bromo position while preventing catalyst deactivation via palladium black precipitation[1].
Protocol B: Suzuki-Miyaura Cross-Coupling
-
Setup: In a Schlenk tube, combine 5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one (1.0 eq), the target aryl boronic acid (1.2 eq), and Na₂CO₃ (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under a steady stream of argon.
-
Solvent System: Inject a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). The biphasic system ensures the solubility of both the organic substrates and the inorganic base.
-
Reaction: Seal the tube and heat to 90°C for 12 hours.
-
Validation: LC-MS should show complete consumption of the m/z 268/270 starting material and the appearance of the target API mass.
-
Isolation: Filter the mixture through a pad of Celite to remove palladium residues, extract with Dichloromethane, and purify via reverse-phase preparative HPLC.
Workflow from N-alkylation to downstream Pd-catalyzed cross-coupling.
Sources
- 1. WO2015110826A1 - (2s)-n-[(1s)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase i inhibitors - Google Patents [patents.google.com]
- 2. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US4293702A - Method for preparing 4-substituted-N-methylbenzothiazolone derivatives - Google Patents [patents.google.com]
- 7. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
A Technical Guide to Characterizing the Target Receptor Binding Affinity of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
This guide provides a comprehensive framework for the determination of the target receptor binding affinity of the novel compound, 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one. The benzoxazolone scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including anticancer, analgesic, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Given the structural attributes of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, this document outlines a strategic and technically robust approach to identify its primary molecular targets and quantify its binding affinity, with a focus on receptors implicated in neurological pathways.
Introduction: The Benzoxazolone Core and Rationale for Target Investigation
The benzoxazolone nucleus serves as a versatile scaffold in medicinal chemistry due to its favorable physicochemical properties, which facilitate interactions with a diverse range of biological targets.[1][2] Derivatives of this core structure have been reported to modulate the activity of various receptors and enzymes.[5][6][7] The specific substitutions on the 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one molecule, namely the bromine atom at the 5-position and the cyclopropylmethyl group at the 3-position, are anticipated to confer distinct pharmacological properties and target selectivity.
Based on the known pharmacology of related benzoxazolone-containing molecules and other centrally active agents, this guide will focus on a hypothetical investigation into two high-priority potential targets: the Sigma-1 (σ1) receptor and the N-methyl-D-aspartate (NMDA) receptor. Both receptors are pivotal in neurotransmission and are implicated in a range of neurological and psychiatric disorders.[8][9][10][11]
Postulated Primary Target Receptors
The Sigma-1 (σ1) Receptor
The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling.[10] It is a target for a variety of synthetic compounds and has been implicated in conditions such as neuropathic pain, depression, and neurodegenerative diseases.[10][12] Many σ1 receptor ligands possess a nitrogen-containing aliphatic substituent, a feature structurally analogous to the cyclopropylmethyl group in the compound of interest.
The N-methyl-D-aspartate (NMDA) Receptor
The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory.[11] Its dysfunction is associated with a variety of neurological and psychiatric disorders.[8][9][11] NMDA receptor antagonists have shown therapeutic potential, and various small molecules can modulate its activity by binding to different sites on the receptor complex.[8][9][13]
Experimental Workflow for Binding Affinity Determination
The following sections detail the experimental protocols for assessing the binding affinity of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one to the postulated target receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand (a known high-affinity binder to the target receptor) and measuring the ability of the unlabeled test compound to compete for binding.
3.1.1. General Protocol for Radioligand Competition Binding Assay
A generalized workflow for this assay is depicted below:
Caption: Workflow for a radioligand competition binding assay.
Step-by-Step Methodology:
-
Receptor Preparation:
-
For the σ1 receptor, membranes can be prepared from cells endogenously expressing the receptor (e.g., MDA-MB-468 cells) or from cells recombinantly expressing the human σ1 receptor.[14][15][16]
-
For the NMDA receptor, membranes can be prepared from specific brain regions (e.g., cortex, striatum) known to have high receptor density.[13]
-
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength (e.g., Tris-HCl buffer).
-
Incubation:
-
A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound, 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.
-
For the σ1 receptor, a suitable radioligand is [³H]-(+)-pentazocine.[14][15]
-
For the NMDA receptor, [³H]MK-801 is a commonly used channel blocker radioligand.[13]
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
3.1.2. Hypothetical Binding Affinity Data
The following table presents hypothetical binding affinity data for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one at the postulated target receptors.
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| Sigma-1 (σ1) | [³H]-(+)-pentazocine | 25.3 |
| NMDA | [³H]MK-801 | 157.8 |
This data is illustrative and would need to be determined experimentally.
Downstream Functional Assays and Signaling Pathways
Demonstrating binding affinity is the first step. Subsequent functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the receptor.
Sigma-1 Receptor Functional Assays
A common functional assay for σ1 receptor modulation is the measurement of intracellular calcium mobilization.[14][15]
Caption: Simplified diagram of σ1 receptor modulation of calcium signaling.
NMDA Receptor Functional Assays
For the NMDA receptor, functional activity can be assessed using electrophysiological techniques, such as patch-clamp recordings in cells expressing the receptor, or by measuring calcium influx in response to glutamate and glycine co-activation.[9][11]
Conclusion
This technical guide outlines a systematic and experimentally sound approach to characterize the binding affinity of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one. By employing radioligand binding assays for postulated targets such as the σ1 and NMDA receptors, a quantitative measure of the compound's affinity can be established. Subsequent functional assays are imperative to elucidate the pharmacological nature of this interaction (i.e., agonist vs. antagonist). The insights gained from these studies will be instrumental in understanding the mechanism of action of this novel benzoxazolone derivative and guiding its further development as a potential therapeutic agent.
References
-
Brimson, J. M., Brown, C. A., & Safrany, S. T. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 164(2b), 556–567. [Link]
-
Chen, Y., Wu, H., Wang, Y., & Zhang, Y. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. Molecules, 28(11), 4346. [Link]
-
Brimson, J. M., Brown, C. A., & Safrany, S. T. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. ResearchGate. [Link]
-
Brimson, J. M., Brown, C. A., & Safrany, S. T. (2011). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. PubMed. [Link]
-
Kornhuber, J., Herrling, P. L., & Riederer, P. (1992). Different binding affinities of NMDA receptor channel blockers in various brain regions. PubMed. [Link]
-
Kamal, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]
-
Iacobucci, G. J., & Popik, P. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. MDPI. [Link]
-
Kamal, A., et al. (2023). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
-
Gökhan-Kelekçi, N., et al. (2008). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online. [Link]
-
Realini, N., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. ACS Publications. [Link]
-
Yilmaz, I., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences. [Link]
-
Sigma-1 receptor. (n.d.). Wikipedia. [Link]
-
Chen, Y., et al. (2023). Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. ResearchGate. [Link]
-
NMDA receptor. (n.d.). Wikipedia. [Link]
-
Ram, V. J., & Soni, V. K. (2013). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Organic Syntheses. [Link]
-
Ram, K. R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. ResearchGate. [Link]
-
Noble, C., et al. (2020). In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects. PubMed. [Link]
-
Synthesis of Benzoxazolones. (n.d.). Organic Chemistry Portal. [Link]
-
Prostasin Binding Data. (n.d.). BindingDB. [Link]
-
Dwivedi, S., et al. (2023). A REVIEW ON PHARMACOLOGICAL PROPERTIES OF BENZOXAZOLE. World Journal of Pharmaceutical Research. [Link]
-
5-Bromo-2-cyclopropyl-1,3-benzoxazole. (n.d.). NextSDS. [Link]
-
BindingDB Entry BDBM50154505. (n.d.). BindingDB. [Link]
-
Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed. [Link]
-
Macor, J. E., et al. (2010). Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. [Link]
Sources
- 1. Synthesis and biological profile of benzoxazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. NMDA receptor - Wikipedia [en.wikipedia.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation Strategies for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one Drug Delivery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies for the oral delivery of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, a compound with anticipated poor aqueous solubility. Due to the limited publicly available physicochemical data for this specific molecule, this guide emphasizes the critical initial step of thorough drug characterization. Subsequently, it details several advanced formulation protocols, including nanoemulsions, solid lipid nanoparticles (SLNs), polymeric micelles, and amorphous solid dispersions (ASDs), which are established methods for enhancing the bioavailability of poorly soluble drugs.[1][2][3][4] Each protocol is presented with the underlying scientific rationale, step-by-step instructions, and methods for comprehensive characterization.
Introduction: The Challenge of Poorly Soluble Compounds
This guide provides a roadmap for formulating such challenging compounds, starting with the essential preliminary characterization and progressing to detailed protocols for advanced drug delivery systems.
Pre-Formulation Studies: The Cornerstone of Rational Formulation Design
Before embarking on complex formulation development, a thorough understanding of the physicochemical properties of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is paramount. These initial studies will dictate the most appropriate formulation strategy.
Essential Physicochemical Characterization
| Parameter | Significance | Recommended Analytical Technique(s) |
| Aqueous Solubility | Determines the extent of the solubility challenge and the required degree of enhancement. | Shake-flask method in various aqueous media (pH 1.2, 4.5, 6.8, and water), HPLC-UV for quantification. |
| Partition Coefficient (LogP) | Indicates the lipophilicity of the drug, guiding the selection of lipid-based or polymer-based systems. | Shake-flask method (n-octanol/water), HPLC with a C18 column. |
| Melting Point (Tm) | Crucial for selecting thermal-based formulation methods like hot-melt extrusion. | Differential Scanning Calorimetry (DSC). |
| Crystalline Form (Polymorphism) | Different polymorphs can have varying solubility and stability.[6] | X-Ray Powder Diffraction (XRPD), DSC. |
| Chemical Stability | Assesses degradation pathways under various stress conditions (pH, light, temperature). | Stability-indicating HPLC method. |
Formulation Strategies and Protocols
Based on the anticipated properties of a poorly soluble drug, the following formulation strategies are presented as viable approaches to enhance the oral bioavailability of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.
Strategy 1: Nanoemulsion for Enhanced Solubilization and Absorption
Rationale: Nanoemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[7] They can significantly enhance the solubility and oral absorption of lipophilic drugs by presenting the drug in a solubilized form with a large interfacial area for absorption.[8][9]
Protocol 1: Preparation of an Oral Oil-in-Water (O/W) Nanoemulsion
Objective: To formulate a stable O/W nanoemulsion of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.
Materials:
-
5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one (API)
-
Oil phase: Medium-chain triglycerides (MCT) (e.g., Capryol 90)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Propylene Glycol
-
Aqueous phase: Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Probe sonicator or high-pressure homogenizer
-
Analytical balance
-
Glass vials
Step-by-Step Methodology:
-
Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the nanoemulsion region. This is done by titrating a mixture of oil and surfactant/co-surfactant with the aqueous phase.
-
Nanoemulsion Formulation:
-
Accurately weigh the API and dissolve it in the selected oil phase with gentle heating and stirring to form a homogenous oil phase.
-
In a separate container, accurately weigh the surfactant and co-surfactant and mix them to form the S/CoS mixture.
-
Add the oil phase containing the API to the S/CoS mixture and vortex until a clear solution is obtained.
-
Slowly add the aqueous phase to the oil-surfactant mixture dropwise while continuously stirring.
-
The mixture will spontaneously form a coarse emulsion.
-
-
Nano-sizing:
-
Subject the coarse emulsion to high-energy emulsification using a probe sonicator or a high-pressure homogenizer to reduce the droplet size to the nanometer range.
-
Sonication parameters (e.g., amplitude, time) or homogenization parameters (e.g., pressure, number of cycles) should be optimized.
-
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 24 hours.
Characterization of the Nanoemulsion
| Parameter | Method | Acceptance Criteria (Typical) |
| Droplet Size & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 20-200 nm, PDI < 0.3 |
| Zeta Potential | DLS with an electrode | > ±20 mV for good stability |
| Drug Content & Encapsulation Efficiency | HPLC-UV after disrupting the nanoemulsion with a suitable solvent (e.g., methanol). | Drug content: 95-105% of the theoretical amount. Encapsulation efficiency: >90%. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets |
| Thermodynamic Stability | Centrifugation, heating-cooling cycles, freeze-thaw cycles.[10] | No phase separation, creaming, or cracking. |
Strategy 2: Solid Lipid Nanoparticles (SLNs) for Controlled Release and Improved Stability
Rationale: SLNs are colloidal carriers made from solid lipids that are solid at room temperature.[11][12] They combine the advantages of polymeric nanoparticles and liposomes while avoiding some of their drawbacks. SLNs can protect the encapsulated drug from degradation and provide a sustained release profile.[13][14]
Protocol 2: Preparation of SLNs by the Solvent Injection Method
Objective: To prepare stable SLNs encapsulating 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.
Materials:
-
API
-
Solid lipid: Glyceryl monostearate (GMS) or Compritol 888 ATO
-
Surfactant: Poloxamer 188
-
Organic solvent: Ethanol or acetone (water-miscible)
-
Aqueous phase: Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe pump
-
Analytical balance
-
Glass beakers
Step-by-Step Methodology:
-
Preparation of Organic Phase: Dissolve the API and the solid lipid in the organic solvent by heating to just above the melting point of the lipid.
-
Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the organic phase.
-
Injection: Rapidly inject the organic phase into the hot aqueous phase under continuous high-speed stirring using a syringe pump.
-
Nanoparticle Formation: The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles, encapsulating the drug.
-
Solvent Removal and Cooling: Continue stirring the dispersion in an ice bath to solidify the lipid nanoparticles and facilitate the removal of the organic solvent. The solvent can be further removed by evaporation under reduced pressure if necessary.
Characterization of the SLNs
| Parameter | Method | Acceptance Criteria (Typical) |
| Particle Size & PDI | DLS | 50-500 nm, PDI < 0.3 |
| Zeta Potential | DLS with an electrode | > ±20 mV |
| Drug Loading & Encapsulation Efficiency | HPLC-UV after dissolving the SLNs in a suitable solvent. | Drug loading: 1-10%. Encapsulation efficiency: >70%. |
| Crystallinity of Lipid | DSC, XRPD | Reduced crystallinity compared to the bulk lipid. |
| Morphology | TEM or Scanning Electron Microscopy (SEM) | Spherical particles |
Strategy 3: Polymeric Micelles for High Drug Loading and Targeted Delivery Potential
Rationale: Polymeric micelles are self-assembling nanostructures formed from amphiphilic block copolymers in an aqueous solution.[15][16] Their core-shell structure allows for the encapsulation of hydrophobic drugs in the core, thereby increasing their aqueous solubility.[17][18] The shell, often made of polyethylene glycol (PEG), provides a stealth effect, prolonging circulation time.
Protocol 3: Preparation of Polymeric Micelles by the Solvent Evaporation Method
Objective: To prepare drug-loaded polymeric micelles with high encapsulation efficiency.
Materials:
-
API
-
Amphiphilic block copolymer: e.g., Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Organic solvent: Dichloromethane (DCM) or acetone
-
Aqueous phase: Deionized water
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Probe sonicator
-
Analytical balance
Step-by-Step Methodology:
-
Dissolution: Dissolve the API and the block copolymer in the organic solvent.
-
Emulsification: Add the organic solution dropwise to the aqueous phase under vigorous stirring or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Remove the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
Micelle Formation: As the solvent evaporates, the amphiphilic copolymers self-assemble into micelles, encapsulating the drug within their hydrophobic cores.
-
Purification: The resulting micellar solution can be filtered through a 0.22 µm filter to remove any non-incorporated drug or large aggregates.
Characterization of Polymeric Micelles
| Parameter | Method | Acceptance Criteria (Typical) |
| Micelle Size & PDI | DLS | 20-100 nm, PDI < 0.2 |
| Critical Micelle Concentration (CMC) | Fluorescence spectroscopy using a probe like pyrene | Low CMC indicates high stability upon dilution. |
| Drug Loading & Encapsulation Efficiency | HPLC-UV after disrupting the micelles with a solvent like acetonitrile. | Drug loading: 5-25%. Encapsulation efficiency: >80%. |
| Morphology | TEM | Spherical micelles |
Strategy 4: Amorphous Solid Dispersions (ASDs) for Maximizing Solubility Enhancement
Rationale: ASDs involve dispersing the drug in an amorphous state within a hydrophilic polymer matrix.[19][20] The amorphous form of a drug has a higher free energy and thus higher apparent solubility and dissolution rate compared to its crystalline counterpart.[21]
Protocol 4: Preparation of ASDs by the Solvent Evaporation Method (Spray Drying)
Objective: To produce a stable amorphous solid dispersion of the API.
Materials:
-
API
-
Polymer: Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (HPMC), or Soluplus®
-
Organic solvent: Methanol, ethanol, or acetone
Equipment:
-
Spray dryer
-
Magnetic stirrer
-
Analytical balance
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the API and the polymer in the organic solvent to form a clear solution.
-
Spray Drying: Pump the solution into the spray dryer, where it is atomized into fine droplets.
-
Drying and Particle Formation: The droplets are passed through a hot air stream, which rapidly evaporates the solvent, leading to the formation of solid particles of the drug dispersed in the polymer matrix.
-
Collection: The dried ASD powder is collected from the cyclone separator.
-
Secondary Drying: The collected powder may require further drying under vacuum to remove any residual solvent.
Characterization of ASDs
| Parameter | Method | Acceptance Criteria (Typical) |
| Amorphicity | XRPD, DSC | Absence of crystalline peaks in XRPD. A single glass transition temperature (Tg) in DSC. |
| Drug-Polymer Miscibility | DSC (presence of a single Tg) | A single Tg indicates a miscible system. |
| Dissolution Rate | USP dissolution apparatus (e.g., Apparatus II) | Significantly faster dissolution rate compared to the crystalline drug. |
| Physical Stability | XRPD, DSC after storage at accelerated conditions (e.g., 40°C/75% RH) | No recrystallization observed over the stability study period. |
In Vitro Drug Release Studies
For all the above formulations, in vitro drug release studies are essential to evaluate their performance and predict their in vivo behavior.
Protocol 5: In Vitro Drug Release Testing
Objective: To determine the rate and extent of drug release from the developed formulations.
Equipment:
-
USP Dissolution Apparatus (e.g., Apparatus 1 - Basket, or Apparatus 2 - Paddle)
-
Dialysis membrane method (for nanoparticle formulations)
Methodology:
-
Medium Selection: Use a dissolution medium that provides sink conditions, such as phosphate buffer (pH 6.8) with a small percentage of a surfactant (e.g., 0.5% SLS).
-
Apparatus Setup:
-
For ASDs: Use USP Apparatus 1 or 2.
-
For nanoformulations (nanoemulsions, SLNs, polymeric micelles): The dialysis bag method is often preferred. Place a known amount of the formulation in a dialysis bag with a specific molecular weight cut-off, and place the bag in the dissolution medium.
-
-
Sampling: Withdraw samples at predetermined time intervals and replace with fresh medium.
-
Analysis: Analyze the drug concentration in the samples using a validated HPLC-UV method.
-
Data Analysis: Plot the cumulative percentage of drug released versus time.
Visualization of Workflows
Diagram 1: General Workflow for Formulation Development
Caption: General workflow for formulation development.
Diagram 2: Decision Tree for Formulation Strategy Selection
Caption: Decision tree for formulation strategy selection.
Conclusion
The formulation of poorly soluble drugs like 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one requires a systematic and rational approach. This guide provides a framework for researchers to navigate the complexities of formulation development, from initial characterization to the implementation of advanced drug delivery systems. The choice of formulation strategy will ultimately depend on the specific physicochemical properties of the drug, the desired release profile, and the intended therapeutic application. The protocols and characterization methods detailed herein serve as a robust starting point for the successful development of a bioavailable oral dosage form.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (2020, October 18). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method.
- PMC. (2025, October 21). From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery.
- Research and Reviews. (2022, October 24). Characterization of Nanoparticle Drug Delivery Systems and their Properties.
- Taylor & Francis Online. (2020, June 5). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies.
- PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- MDPI. (2022, April 18). Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence.
- Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
- Hovione. (2017, March 8). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions.
- PMC. (n.d.). Nanoparticle characterization: State of the art, challenges, and emerging technologies.
- PMC. (n.d.). Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval.
- PMC. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview.
- PMC. (n.d.). Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System.
- Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
- PMC. (n.d.). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies.
- Journal of Drug Delivery and Therapeutics. (2025, June 15). Recent Advances in Solid Lipid Nanoparticle Preparation: Methods, Ingredients, and Routes of Administration.
- Google Patents. (n.d.). WO2003082303A1 - Polymeric micelle formulations of hydrophobic compounds and methods.
- RSC Publishing. (2025, February 28). Characterisation of polymeric nanoparticles for drug delivery.
- ResearchGate. (n.d.). (PDF) DEVELOPMENT AND CHARACTERIZATION OF NANOPARTICLE-BASED DRUG DELIVERY SYSTEMS.
- MDPI. (2022, December 20). Smart Polymeric Micelles for Anticancer Hydrophobic Drugs.
- PMC. (2024, September 6). The Science of Solid Lipid Nanoparticles: From Fundamentals to Applications.
- ACS Publications. (2020, January 21). Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers.
- RJPBCS. (n.d.). Formulation and evaluation of polymeric micelles of silibinin.
- IntechOpen. (2014, July 25). Nanoemulsions — Advances in Formulation, Characterization and Applications in Drug Delivery.
- PNF Preventive Nutrition and Food Science. (2019, September 30). Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review.
- Taylor & Francis Online. (2015, September 25). Design and evaluation of oral nanoemulsion drug delivery system of mebudipine.
- Pharma Excipients. (2025, July 19). Review Article Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs.
- International Journal of Pharmaceutical Sciences. (2025, August 21). Development and Characterization of Nanoemulsion-Based Formulation for Oral Delivery of Itopride.
- PubChem. (n.d.). 2(3H)-Benzoxazolone.
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 5. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanoemulsions — Advances in Formulation, Characterization and Applications in Drug Delivery | IntechOpen [intechopen.com]
- 9. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review [pnfs.or.kr]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method [mdpi.com]
- 12. japsonline.com [japsonline.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. rjpbcs.com [rjpbcs.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Note: Catalytic Strategies for the Synthesis of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Validated Protocols
Executive Summary
The benzoxazolone core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of CNS therapeutics, enzyme inhibitors, and receptor ligands. The functionalization of 5-bromo-1,3-benzoxazol-2(3H)-one via N-alkylation with cyclopropylmethyl bromide yields 5-bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one , a highly versatile intermediate. The 5-bromo substituent serves as a robust handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the cyclopropylmethyl group modulates lipophilicity and metabolic stability. This guide details the mechanistic rationale, catalyst selection, and validated experimental protocols for achieving high-yielding, regioselective N-alkylation.
Mechanistic Rationale: Regioselectivity and Causality
The synthesis relies on the base-catalyzed deprotonation of the benzoxazolone nitrogen. The proton at the 3-position is weakly acidic (pKa ~9–10) due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic ring.
Upon deprotonation, an ambident anion is formed, where the negative charge is delocalized between the nitrogen and the exocyclic oxygen. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is "harder" and the nitrogen atom is "softer." Because the electrophile—cyclopropylmethyl bromide—features a relatively "soft" sp³ hybridized carbon, the transition state heavily favors attack by the softer nitrogen atom. Furthermore, N-alkylation is thermodynamically favored, as it preserves the highly stable lactam-like carbonyl structure rather than forming a less stable imino ether (O-alkylation). The N-alkylation of the benzoxazolone core is standardly achieved using a base in a polar aprotic solvent such as N,N-dimethylformamide (DMF)[1].
Mechanistic pathway of base-catalyzed regioselective N-alkylation vs O-alkylation.
Catalyst Selection Matrix (The "Why")
The choice of base and solvent dictates the reaction kinetics, scalability, and impurity profile. Cyclopropylmethyl bromide serves as a highly effective primary alkylating agent in these base-catalyzed SN2 displacements[2][3].
-
Potassium Carbonate (K₂CO₃) in DMF: The industry standard for scalability. K₂CO₃ is a mild, easy-to-handle base. DMF is critical here; as a polar aprotic solvent, it solvates the potassium cation, leaving a highly reactive, "naked" benzoxazolone anion. Elevated temperatures (typically 60–80 °C) are often employed to drive the reaction to completion[4][5].
-
K₂CO₃ + Tetrabutylammonium Iodide (TBAI): Adding a catalytic amount of TBAI (Phase Transfer Catalyst) accelerates the reaction. TBAI facilitates an in-situ Finkelstein reaction, converting cyclopropylmethyl bromide into the more reactive cyclopropylmethyl iodide, thereby lowering the activation energy of the SN2 step.
-
Sodium Hydride (NaH) in THF/DMF: Provides an irreversible deprotonation, driving the formation of the anion to 100% instantly. This allows the alkylation to proceed rapidly at room temperature, minimizing thermal degradation, but requires strict anhydrous conditions to prevent quenching.
Quantitative Catalyst Comparison
| Catalyst System | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Regioselectivity (N:O) | Scalability / Notes |
| K₂CO₃ | DMF | 60–80 | 12–16 | 75–82% | > 95:5 | High. Best for large-scale, mild conditions. |
| K₂CO₃ + TBAI | DMF | 60 | 6–8 | 85–90% | > 98:2 | High. Faster kinetics due to in-situ iodide exchange. |
| Cs₂CO₃ | DMF | RT–50 | 4–6 | 88–92% | > 98:2 | Moderate. "Cesium effect" increases solubility; expensive. |
| NaH (60% disp.) | THF/DMF | 0 to RT | 2–4 | 90–95% | > 99:1 | Low-Med. Rapid, but requires strict anhydrous handling. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) such as TLC and specific quenching behaviors are included to ensure experimental integrity.
Protocol A: Scalable Synthesis using K₂CO₃ / TBAI (Recommended)
Objective: Synthesize the target compound using mild, scalable conditions.
-
Preparation: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1,3-benzoxazol-2(3H)-one (10.0 mmol, 1.0 eq) and anhydrous DMF (30 mL). Stir until fully dissolved.
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (15.0 mmol, 1.5 eq) followed by TBAI (1.0 mmol, 0.1 eq). Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere. Self-Validation: The mixture will transition from a clear solution to a cloudy suspension as the potassium salt forms.
-
Alkylation: Add cyclopropylmethyl bromide (12.0 mmol, 1.2 eq) dropwise via syringe over 5 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C using an oil bath. Stir for 6–8 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (lower Rf) should disappear, replaced by a single major spot (higher Rf).
-
Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into 150 mL of ice-cold distilled water to quench. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: 10% to 20% EtOAc in Hexanes) to yield the pure product as a white to off-white solid.
Protocol B: Rapid Synthesis using Sodium Hydride (NaH)
Objective: Achieve rapid, high-yielding synthesis under strictly anhydrous conditions.
-
Preparation: In a flame-dried flask flushed with argon, suspend NaH (60% dispersion in mineral oil, 12.0 mmol, 1.2 eq) in anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath.
-
Deprotonation: Dissolve 5-bromo-1,3-benzoxazol-2(3H)-one (10.0 mmol, 1.0 eq) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension. Self-Validation: Vigorous hydrogen gas evolution will occur. Wait until bubbling ceases (approx. 30 mins) to ensure complete deprotonation.
-
Alkylation: Add cyclopropylmethyl bromide (11.0 mmol, 1.1 eq) dropwise at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.
-
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C to neutralize any unreacted NaH. Proceed with standard EtOAc extraction and purification as described in Protocol A.
Step-by-step experimental workflow for the N-alkylation of benzoxazolones.
Analytical Validation
To confirm the success of the N-alkylation and rule out O-alkylation, the following analytical signatures should be verified:
-
IR Spectroscopy: The presence of a strong carbonyl stretch ( νC=O ) around 1770–1780 cm⁻¹ confirms the retention of the lactam-like benzoxazolone ring (N-alkylation). O-alkylation would result in the loss of this carbonyl peak and the appearance of a C=N stretch.
-
¹H NMR (CDCl₃): The methylene protons (-CH₂-) of the cyclopropylmethyl group will appear as a distinct doublet around δ 3.60–3.80 ppm. The cyclopropyl methine and methylene protons will appear upfield ( δ 0.30–1.20 ppm). The absence of a broad N-H peak ( δ ~10.0 ppm) confirms complete substitution.
References
-
Googleapis.com (Patent). WO 2013/164383 A1: Processes for Alkylation.[3][Link]
-
Semantic Scholar. Development of Diphenethylamines as Selective Kappa Opioid Receptor Ligands and Their Pharmacological Activities.[4][Link]
-
Google Patents. WO2010039216A1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation.[5]
Sources
- 1. (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | 13610-49-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. WO2010039216A1 - Processes for the alkylation of norbuprenorphine with reduced impurity formation - Google Patents [patents.google.com]
Optimizing mobile phase for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one HPLC separation
Guide for: 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist
Introduction
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) separation of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one. This document is designed to provide both rapid troubleshooting solutions and a framework for systematic mobile phase optimization. As your dedicated application scientist, my goal is to explain not just the what, but the why behind each experimental choice, grounding our methods in established chromatographic principles.
Understanding the Analyte: 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
A robust HPLC method begins with an understanding of the analyte's physicochemical properties. While specific experimental data for this compound is not publicly available, we can infer its behavior from its structure and related molecules.
-
Structure: The molecule consists of a benzoxazolone core, which is moderately polar, substituted with a non-polar cyclopropylmethyl group and a bromine atom.
-
Expected Properties:
-
Polarity & logP: The presence of the bromine and cyclopropylmethyl groups increases the lipophilicity (hydrophobicity) of the benzoxazolone core. The estimated logP is likely in the range of 2.0-3.5, making it well-suited for reverse-phase (RP) HPLC. A structurally similar compound, 5-chloro-3H-1,3-benzoxazol-2-one, has a calculated logP of 1.77.
-
pKa (Acid/Base Character): The benzoxazolone core contains a lactam-like amide functionality. Such amides are generally considered neutral or at best, extremely weak bases or acids, with pKa values well outside the typical operating pH range of silica-based HPLC columns (pH 2-8).[1] Therefore, significant changes in retention due to mobile phase pH are not expected, simplifying method development.
-
UV Absorbance: The aromatic benzoxazole core ensures the molecule is UV-active. Similar benzoxazole-containing compounds are detected at wavelengths between 210 nm and 300 nm.[2][3] A preliminary UV scan using a photodiode array (PDA) detector is the recommended first step to determine the absorbance maximum (λ-max) for optimal sensitivity.
-
Based on this profile, a reverse-phase separation on a C18 or similar stationary phase is the logical starting point.
Frequently Asked Questions (FAQs) - Quick Troubleshooting
This section addresses the most common initial problems encountered during method development.
Q1: I am not seeing any peak for my analyte. What should I check first?
A1: This issue typically points to one of four areas:
-
Analyte Solubility/Preparation: Ensure your compound is fully dissolved in the injection solvent (diluent). If the diluent is significantly stronger (e.g., 100% Acetonitrile) than the mobile phase starting conditions (e.g., 95% Water), it can cause peak distortion or precipitation upon injection.[4] Action: Try dissolving the sample in a solvent that matches the mobile phase composition.
-
Incorrect Wavelength: Your analyte may not absorb strongly at the wavelength you have selected. Action: If you have a PDA detector, run a preliminary injection and extract the UV spectrum at the peak apex to find the λ-max. If not, perform single injections at different wavelengths (e.g., 210 nm, 230 nm, 254 nm, 280 nm) to find a suitable signal.
-
Analyte is Not Eluting: If the mobile phase is too weak (too much water), the highly hydrophobic analyte may be irreversibly retained on the column. Action: Run a high-organic "flush" gradient (e.g., 5% to 95% Acetonitrile over 10 minutes) to see if the compound elutes at a very high organic concentration.
-
System Issues: Check for basic system faults like an un-ignited detector lamp, leaks, or an empty solvent reservoir.
Q2: My peak is broad and has a poor tailing factor. What is the cause?
A2: Peak tailing is a common issue, often caused by unwanted secondary interactions between the analyte and the stationary phase.[5][6]
-
Cause - Silanol Interactions: The most frequent cause of tailing for many compounds is the interaction with acidic silanol groups (Si-OH) on the silica surface of the column. Although our analyte is expected to be neutral, some residual interaction is always possible.
-
Solution 1 (Mobile Phase): Add a small amount of acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This protonates the silanol groups, reducing their ability to interact with the analyte.[7] A starting pH between 2.5 and 4 is generally recommended for method development on silica columns.[8][9]
-
Solution 2 (Column Choice): Use a modern, high-purity silica column with advanced end-capping. These columns have a much lower concentration of active silanol groups.
-
-
Cause - Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[5] Action: Reduce the injection concentration by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.
Q3: My peak is splitting into two or has a shoulder. Why is this happening?
A3: Peak splitting can be frustrating and typically points to a problem occurring before the column or at the very inlet.[5]
-
Cause - Solvent Mismatch: The most common cause is a mismatch between the injection solvent and the mobile phase.[4] If the sample is dissolved in a much stronger solvent (e.g., 100% Dichloromethane or DMSO) than the mobile phase, it can cause the analyte to precipitate or band improperly at the head of the column.
-
Solution: Re-dissolve the sample in a solvent as close as possible to the mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume (1-2 µL).
-
-
Cause - Column Frit Blockage: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample to flow through two different paths and creating a split peak.[6]
-
Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced. Always use an in-line filter and filter your samples to prevent this.
-
Systematic Guide to Mobile Phase Optimization
If the quick fixes above do not resolve your issues, a systematic approach is necessary. This workflow is designed to logically progress from initial screening to a final, robust method.
Workflow for Mobile Phase Optimization
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Development of a HPLC method for the determination of antichagasic phenylethenylbenzofuroxans and its major synthetic secondary products in the chemical production processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
Technical Support Center: Crystallization & Purification of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex N-alkylated heterocycles. The purification of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one presents a unique triad of crystallographic challenges:
-
High Lipophilicity & Low Melting Point: The flexible cyclopropylmethyl group significantly lowers the lattice energy, making the molecule highly prone to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."
-
Halogen Bonding: The 5-bromo substituent introduces directional intermolecular forces that compete with the π−π stacking of the planar benzoxazolone core, frequently resulting in polymorphism.
-
Impurity Entrapment: Unreacted starting materials from the N-alkylation step are easily trapped within oiled-out agglomerates.
This guide is designed to help you troubleshoot these specific phenomena, understand the thermodynamic causality behind them, and implement robust, self-validating purification protocols.
Troubleshooting & FAQs
Q1: During antisolvent addition, my product forms a milky emulsion that settles into a sticky oil at the bottom of the flask. Why does this happen, and how can I fix it?
The Causality: You are observing Liquid-Liquid Phase Separation (LLPS). Because the cyclopropylmethyl group lowers the melting point of the API, the liquid-liquid equilibrium region in your phase diagram is easily accessible under standard crystallization conditions [2]. When you add an antisolvent (like water or heptane) too rapidly, the system's supersaturation trajectory crosses the spinodal decomposition boundary before it reaches the metastable zone limit for solid nucleation [1]. The solution demixes into a solute-rich oil phase and a solute-lean continuous phase. The Fix: You must bypass the LLPS region. This is achieved by changing the solvent system to one with a wider metastable zone (e.g., Isopropanol/Heptane), reducing the initial concentration, and most importantly, seeding the solution just before the cloud point is reached. Seeding provides a low-energy surface for nucleation, drawing solute out of the liquid phase and preventing the spinodal decomposition [3].
Q2: My NMR shows high levels of unreacted 5-bromo-1,3-benzoxazol-2(3H)-one, even after recrystallization. Why isn't the crystallization rejecting this impurity?
The Causality: The starting material (5-bromo-benzoxazolone) shares the identical planar core as your product, lacking only the N-alkyl group [5]. When your product undergoes LLPS (oils out), the solute-rich oil droplets act as a highly efficient extraction solvent. They act like a sponge, pulling the unreacted starting material and other lipophilic alkylation byproducts into the oil phase. When this oil eventually solidifies, it forms agglomerates that permanently encapsulate these impurities within the crystal lattice[3]. The Fix: Preventing LLPS is the primary mechanism for impurity rejection. By forcing a direct solid-liquid phase transition via controlled seeding, the highly ordered crystal lattice will naturally reject the structurally distinct un-alkylated starting material.
Q3: I am getting inconsistent melting points between batches, and DSC shows multiple endotherms. What is driving this polymorphism?
The Causality: The presence of the 5-bromo substituent introduces the potential for halogen bonding (Br···O or Br···N interactions) [4]. In halogenated benzoxazolones, there is a delicate thermodynamic competition between the π−π stacking of the aromatic cores and the directional halogen bonding [6]. Rapid, uncontrolled cooling favors kinetically trapped polymorphs (often driven by π−π stacking), while slow cooling favors the thermodynamically stable form (driven by optimal halogen bond geometry). The Fix: Standardize your cooling ramp rate (e.g., 0.1 °C/min). Using a solvent that temporarily hydrogen-bonds with the benzoxazolone carbonyl (like Isopropanol) can mask the oxygen acceptor during the initial nucleation phase, forcing the bromine to direct a singular, reproducible crystal packing motif.
Data Presentation: Solvent Screening & Crystallization Outcomes
The following table summarizes the thermodynamic outcomes of various crystallization strategies for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one. Notice how the avoidance of LLPS directly correlates with high purity and polymorphic control.
| Solvent / Antisolvent | Initial Conc. | Cooling Rate | Seeding? | LLPS Observed? | Yield | Purity (HPLC) | Polymorph Form |
| Ethanol / Water (1:1) | 150 mg/mL | Fast (Ice Bath) | No | Yes (Severe) | 65% | 88.5% | Mixed Forms |
| EtOAc / Heptane (1:2) | 100 mg/mL | Fast (Ice Bath) | No | Yes (Mild) | 72% | 92.0% | Form II (Kinetic) |
| IPA / Heptane (1:3) | 120 mg/mL | 0.5 °C/min | No | Yes (Transient) | 78% | 96.5% | Mixed Forms |
| IPA / Heptane (1:3) | 80 mg/mL | 0.1 °C/min | Yes | No | 85% | >99.5% | Form I (Thermo) |
Thermodynamic Pathways & Experimental Workflows
Thermodynamic pathways demonstrating LLPS avoidance via controlled seeding.
Detailed Experimental Protocol: Optimized Seeded Anti-Solvent Crystallization
This protocol is a self-validating system. Step 5 (Isothermal Aging) is critical; it ensures that the supersaturation is consumed entirely by the growth of the seed crystals rather than secondary nucleation or phase separation.
Materials Required:
-
Crude 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
-
Isopropanol (IPA) (Good Solvent)
-
n-Heptane (Anti-solvent)
-
Pure Form I Seed Crystals (1-2 wt%)
Step-by-Step Methodology:
-
Dissolution: Suspend the crude product in Isopropanol (approx. 80 mg/mL) in a jacketed reactor. Heat the mixture to 60 °C with overhead stirring (250 RPM) until complete dissolution is achieved.
-
Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed clean reactor. Causality: Removing foreign particulates prevents spurious, uncontrolled secondary nucleation.
-
Anti-Solvent Addition: Maintain the temperature at 60 °C. Slowly add n-Heptane dropwise over 30 minutes until the solution reaches a volumetric ratio of 1:1 (IPA:Heptane). The solution should remain clear but highly supersaturated (entering the metastable zone).
-
Seeding: Cool the reactor slightly to 50 °C. Introduce 1-2 wt% of pure Form I seed crystals.
-
Isothermal Aging (Self-Validation Step): Hold the suspension isothermally at 50 °C for 60 minutes. Causality: This allows the seed bed to grow, gently consuming the supersaturation and pulling the system safely away from the LLPS spinodal boundary.
-
Controlled Cooling & Final Anti-Solvent: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C. Concurrently, dose the remaining n-Heptane over 2 hours until a final solvent ratio of 1:3 (IPA:Heptane) is reached.
-
Isolation: Filter the resulting crystalline slurry under a vacuum. Wash the filter cake with two bed-volumes of ice-cold n-Heptane to displace the mother liquor and remove any surface-bound impurities.
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to yield phase-pure Form I crystals.
Step-by-step experimental workflow for optimized seeded antisolvent crystallization.
References
- Liquid-Liquid Phase Separation in Crystalliz
- The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
- Crystallization in the Presence of a Liquid−Liquid Phase Separation. College of Engineering and Applied Science.
- Cooperative Halogen Bonding and π–π Stacking Interactions as Drivers of Polymorphism. ChemRxiv.
- Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence.
- Effect of Halogen Bonding on Chiral Assemblies of Achiral Sulfonamide Molecules in the Crystalline Phase. Crystal Growth & Design.
Technical Support Center: Scale-Up Challenges in 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one Manufacturing
Welcome to the Technical Support Center. This hub is designed for researchers, scale-up scientists, and process chemists optimizing the synthesis of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one , a critical heterocyclic building block in drug development.
Rather than merely listing instructions, this guide addresses the mechanistic causality behind common scale-up failures, provides self-validating experimental protocols, and offers evidence-based troubleshooting to ensure high-yield, reproducible manufacturing.
Mechanistic Workflow & Causality
The manufacturing of this compound relies on a two-stage process: the cyclocarbonylation of an aminophenol followed by a regioselective N-alkylation. Understanding the flow of intermediates and byproducts is critical for preventing bottlenecks during scale-up.
Two-step scalable synthesis workflow for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.
Troubleshooting & FAQs
Q1: During the cyclocarbonylation of 2-amino-4-bromophenol using CDI, we experience uncontrollable foaming and reactor pressurization on a 100g scale. How can we mitigate this? A: The foaming is caused by the rapid, stoichiometric generation of carbon dioxide ( CO2 ) gas. For every mole of N,N'-carbonyldiimidazole (CDI) consumed, one mole of CO2 and two moles of imidazole are released[1]. At the lab scale, this escapes easily, but on scale-up, the mass transfer rate of CO2 out of the solvent (typically THF) is outpaced by the reaction kinetics. Solution: Do not add CDI as a single bulk charge. Instead, dissolve CDI in THF and add it dropwise via an addition funnel over 1-2 hours at 20-25°C before heating to reflux. Alternatively, reverse the addition: add the aminophenol solution to a stirring suspension of CDI[2].
Q2: Our final product contains a persistent 10-15% impurity that shares the same mass ( [M+H]+ ). What is it, and how do we eliminate it? A: This is the O-alkylated regioisomer. Benzoxazolones are ambident nucleophiles; the lactam motif can undergo both N-alkylation and O-alkylation[3]. The regioselectivity is heavily influenced by the hardness of the base and the polarity of the solvent. Hard bases (like K2CO3 ) in highly polar aprotic solvents (like DMF) increase the electron density on the harder oxygen atom, promoting O-alkylation[4]. Solution: Switch to a softer base like Cesium Carbonate ( Cs2CO3 ) and a slightly less polar solvent like Acetonitrile (MeCN). Cs+ has a larger ionic radius, which creates a looser ion pair with the nitrogen, thermodynamically favoring the N-alkylated product[2].
Q3: How do we efficiently remove the imidazole byproduct from Step 1 without losing the 5-bromo-1,3-benzoxazol-2(3H)-one intermediate? A: Imidazole is highly water-soluble, but its basicity can cause the benzoxazolone (which has an acidic N-H proton, pKa ~ 7-8) to partially ionize and partition into the aqueous phase during washing. Solution: Acidify the reaction mixture during the aqueous quench to pH 2-3 using 2N HCl. This fully protonates the imidazole into its chloride salt (trapping it in the aqueous layer) while ensuring the benzoxazolone remains fully protonated and neutral, allowing quantitative extraction into ethyl acetate[1].
Quantitative Data: Regioselectivity Optimization
To validate the causality of base/solvent choices on N- vs. O-alkylation, the following process data summarizes the optimization of the cyclopropylmethyl addition step.
| Base | Solvent | Temperature | N-Alkylation (%) | O-Alkylation (%) | Isolated Yield (%) |
| K2CO3 | DMF | 80°C | 82 | 18 | 68 |
| K2CO3 | MeCN | 80°C | 89 | 11 | 75 |
| Cs2CO3 | DMF | 80°C | 93 | 7 | 82 |
| Cs2CO3 | MeCN | 80°C | 98 | 2 | 91 |
Table 1: Impact of base and solvent selection on the regioselectivity of 5-bromo-1,3-benzoxazol-2(3H)-one alkylation with (bromomethyl)cyclopropane.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 5-Bromo-1,3-benzoxazol-2(3H)-one (Step 1)
Self-Validation Checkpoint: The reaction is complete when the starting material (TLC: Rf 0.3 in 3:1 Hexanes/EtOAc) is fully consumed, yielding a new spot at Rf 0.5.
-
Preparation: Charge a 1L 3-neck round-bottom flask with 2-amino-4-bromophenol (3.50 g, 18.6 mmol) and anhydrous THF (100 mL) under a nitrogen atmosphere[1].
-
Cooling: Begin moderate agitation (250 rpm) and cool the solution to 10°C using an ice bath.
-
Reagent Addition: Slowly add N,N'-carbonyldiimidazole (3.62 g, 22.3 mmol) in 4 equal portions over 30 minutes to safely control CO2 evolution[1].
-
Heating: Remove the ice bath and heat the reaction mixture to reflux (approx. 65°C) for 1.5 hours.
-
In-Process Control (IPC): Analyze via HPLC or TLC. Proceed to workup only if conversion is >98%.
-
Quenching: Cool the mixture to 20-25°C. Slowly quench by adding 2N aqueous HCl until the aqueous phase reaches pH 2.
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the organic phase sequentially with saturated aqueous NaHCO3 (50 mL) and brine (50 mL).
-
Isolation: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the intermediate as a solid (quantitative yield expected)[1].
Protocol B: Synthesis of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one (Step 2)
Self-Validation Checkpoint: Absence of the N-H stretch (~3200 cm⁻¹) in the FTIR spectrum of the isolated product confirms complete N-alkylation.
-
Preparation: In a 500 mL reactor, dissolve 5-bromo-1,3-benzoxazol-2(3H)-one (3.89 g, 18.2 mmol) in anhydrous MeCN (80 mL).
-
Base Addition: Add Cs2CO3 (8.90 g, 27.3 mmol) in one portion. Stir for 15 minutes at room temperature to pre-form the nucleophilic salt[2].
-
Alkylation: Add (bromomethyl)cyclopropane (2.95 g, 21.8 mmol) dropwise via syringe.
-
Heating: Heat the suspension to 80°C and stir for 12 hours.
-
IPC: Check the reaction via LC-MS. The product mass ( [M+H]+ 268.0) should dominate, with <2% of the O-alkylated isomer.
-
Filtration: Cool to room temperature and filter the mixture through a Celite pad to remove inorganic salts. Wash the pad with MeCN (20 mL).
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue via crystallization from hot ethanol/water (8:2) to afford the pure N-alkylated API intermediate.
References
- 5-BROMO-2-BENZOXAZOLINONE 97 | 14733-73-4 - ChemicalBook Source: ChemicalBook URL
- US9522894B2 - Certain (2S)-N-[(1S)
- Synthesis of 3-Alkylbenzoxazolones from N-Alkyl-N-arylhydroxylamines by Contiguous O-Trichloroacetylation, Trichloroacetoxy ortho-Shift, and Cyclization Sequence Source: The Journal of Organic Chemistry - ACS Publications URL
- Source: PMC (PubMed Central)
Sources
- 1. 5-BROMO-2-BENZOXAZOLINONE 97 | 14733-73-4 [chemicalbook.com]
- 2. US9522894B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors - Google Patents [patents.google.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Introduction: The Imperative of Structural Certainty in Drug Discovery
In the landscape of medicinal chemistry, the benzoxazolone scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] Its derivatives are explored for a wide range of therapeutic applications, from antimicrobial to anticancer activities.[2][3] The synthesis of a novel derivative, such as 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one, represents a potential step forward in developing new therapeutic agents. However, before any functional or biological assessment, its molecular structure must be unequivocally confirmed.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[4] This guide provides an in-depth, experience-driven framework for the validation of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one using ¹H and ¹³C NMR spectroscopy. We will not only present the expected spectral data but also delve into the rationale behind these predictions, compare them with known structural analogs, and provide a robust, self-validating protocol for data acquisition.
Molecular Structure and Spectroscopic Analysis
To effectively validate the structure, we must first deconstruct the molecule into its constituent spectroscopic systems: the disubstituted aromatic ring and the N-cyclopropylmethyl group. Each system will exhibit characteristic signals in the NMR spectra.
Figure 1. Structure and atom numbering for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.
Part 1: Predicted ¹H NMR Spectral Data & Rationale
The ¹H NMR spectrum provides a map of the proton environments within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and integral value of each signal are crucial for assignment. For this molecule, we anticipate four distinct signal sets.
Causality Behind Predictions:
-
Aromatic Region (δ 7.0-7.8 ppm): Protons on a benzene ring typically resonate in this downfield region due to the deshielding effect of the ring current.[4] The electronic nature and position of substituents—the bromine atom, the oxygen, and the nitrogen of the fused ring—dictate the precise chemical shifts and coupling patterns.
-
N-CH₂ Protons: The methylene protons adjacent to the nitrogen are expected to be significantly deshielded by the electronegative nitrogen atom.
-
Cyclopropyl Protons: Protons on a cyclopropyl ring are characteristically found in the highly shielded, upfield region of the spectrum (typically δ 0-1 ppm) due to the unique anisotropic effects of the strained ring system.
Table 1: Predicted ¹H NMR Data for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one in CDCl₃
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H-7 | ~7.35 - 7.45 | d, J ≈ 1.8 Hz | 1H | This proton is meta to the bromine atom and ortho to the ring oxygen. The small coupling constant reflects the meta-relationship (³JHH) to H-6. It will appear as a doublet. |
| H-6 | ~7.20 - 7.30 | dd, J ≈ 8.4, 1.8 Hz | 1H | H-6 is ortho to H-4 and meta to H-7. It will be split into a doublet of doublets by these two neighboring protons. |
| H-4 | ~7.05 - 7.15 | d, J ≈ 8.4 Hz | 1H | This proton is ortho to the bromine atom and the ring nitrogen. It is coupled only to H-6, resulting in a doublet with a larger ortho-coupling constant. |
| N-CH₂ | ~3.70 - 3.80 | d, J ≈ 7.2 Hz | 2H | These methylene protons are adjacent to the nitrogen and are coupled to the single cyclopropyl methine proton (CH), appearing as a doublet. |
| Cyclopropyl-CH | ~1.10 - 1.25 | m | 1H | This methine proton is coupled to the N-CH₂ protons and the four other cyclopropyl protons, resulting in a complex multiplet. |
| Cyclopropyl-CH₂ | ~0.40 - 0.60 | m | 4H | These four protons on the cyclopropyl ring are highly shielded and will appear as a complex multiplet in the far upfield region. |
d = doublet, dd = doublet of doublets, m = multiplet
Part 2: Predicted ¹³C NMR Spectral Data & Comparative Analysis
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Given the low natural abundance of the ¹³C isotope, a higher sample concentration is typically required for acquisition.[4]
Comparative Baseline: The Benzoxazolone Core The foundational 2(3H)-Benzoxazolone structure serves as an excellent reference.[5] Its aromatic carbons resonate between δ 110-145 ppm, and the key carbonyl carbon (C=O) signal appears significantly downfield.[6] For our target molecule, we must also consider the influence of the C-5 bromine and the N-3 cyclopropylmethyl substituent.
Table 2: Predicted ¹³C NMR Data for 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Comparative Insights |
| C-2 (C=O) | ~154.0 - 155.0 | The carbonyl carbon of the cyclic carbamate is highly deshielded. This is a key diagnostic signal for the benzoxazolone core.[6] |
| C-7a | ~143.0 - 144.0 | Quaternary carbon adjacent to the ring oxygen. |
| C-3a | ~131.0 - 132.0 | Quaternary carbon adjacent to the ring nitrogen. |
| C-6 | ~125.0 - 126.0 | Aromatic CH carbon. |
| C-4 | ~115.0 - 116.0 | Aromatic CH carbon. |
| C-5 (C-Br) | ~114.0 - 115.0 | The carbon directly attached to the bromine (ipso-carbon) is deshielded. |
| C-7 | ~110.0 - 111.0 | Aromatic CH carbon, typically the most shielded of the aromatic carbons in this system. |
| N-CH₂ | ~45.0 - 46.0 | Aliphatic carbon attached to nitrogen. |
| Cyclopropyl-CH | ~9.0 - 10.0 | The methine carbon of the cyclopropyl group is characteristically shielded. |
| Cyclopropyl-CH₂ | ~3.0 - 4.0 | The methylene carbons of the cyclopropyl ring are extremely shielded, appearing far upfield. |
Part 3: A Self-Validating Experimental Protocol
Trustworthy data begins with a meticulous experimental setup. The following protocol is designed to ensure high-quality, reproducible NMR spectra suitable for structural validation.
Methodology: NMR Sample Preparation and Data Acquisition
-
Sample Purity Assessment: Before NMR analysis, confirm the purity of the synthesized compound using an orthogonal technique, such as LC-MS or TLC, to ensure that observed signals belong to the target molecule.
-
Sample Weighing: Accurately weigh 10-20 mg of the purified, dry compound for ¹³C NMR. A subset of this solution (or a separate 1-5 mg sample) is sufficient for ¹H NMR.[4]
-
Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic compounds.[4] Its residual proton signal at δ 7.26 ppm and carbon signal at δ 77.16 ppm serve as convenient secondary internal references.[4]
-
Dissolution & Transfer:
-
Place the weighed sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent.[4]
-
Mix thoroughly (e.g., by vortexing or gentle sonication) until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, a greater number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
DEPT-135 (Optional but Recommended): A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly valuable. It differentiates carbon signals: CH₃ and CH carbons appear as positive peaks, while CH₂ carbons appear as negative peaks. Quaternary carbons are not observed. This greatly aids in the assignment of the aliphatic signals.
-
2D NMR (Optional): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.
-
Part 4: The Validation Workflow
The process of spectral validation is a logical sequence of steps, moving from raw data to a confirmed molecular structure. This workflow ensures that all evidence is considered and cross-correlated.
Caption: A workflow diagram for NMR-based structural validation.
Conclusion
The structural validation of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is a systematic process grounded in the fundamental principles of NMR spectroscopy. By comparing acquired experimental data against the well-reasoned predictions outlined in this guide, a researcher can achieve a high degree of confidence in the identity and purity of their synthesized compound. The key diagnostic signals to confirm are: the characteristic ABC splitting pattern of the three aromatic protons, the downfield doublet for the N-CH₂ group, the highly shielded upfield signals of the cyclopropyl moiety, and the signature downfield carbonyl carbon in the ¹³C spectrum. This comprehensive approach ensures scientific rigor and provides the solid analytical foundation required for subsequent stages of drug development.
References
- BenchChem. "Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy.
- BenchChem. "An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids.
- Wiley-VCH. "Supporting Information.
- Royal Society of Chemistry. "Supplementary Information.
- ResearchGate. "The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6.
- PMC. "Benzoxazole derivatives: design, synthesis and biological evaluation.
- AWS. "benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and.
- AWS. "benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and In-Vi.
- ChemicalBook. "Benzoxazole(273-53-0) 1H NMR spectrum.
- ResearchGate. "1 H NMR spectrum of compound 3a | Download Scientific Diagram.
- PMC. "Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents.
- PubChem. "2(3H)-Benzoxazolone.
- PubMed. "Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors.
- Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts.
- SpectraBase. "5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. "5-BROMO-2-BENZOXAZOLINONE 97.
- PubChem. "3-(5-Bromo-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazol-1-yl)piperidine-2,6-dione.
- MDPI. "(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-one.
- MedCrave. "Benzoxazole: Synthetic Methodology and Biological Activities.
Sources
- 1. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. benchchem.com [benchchem.com]
- 5. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Mass spectrometry fragmentation pathways of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one
Analytical Strategies for the Structural Elucidation of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one: A Comparative Mass Spectrometry Guide
As drug development pipelines increasingly rely on complex halogenated heterocycles, the accurate structural characterization of intermediates and metabolites becomes paramount. 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one (Exact Mass: 266.9895 Da) presents a unique analytical challenge. Its structure features a rigid benzoxazolone core, a labile N-linked cyclopropylmethyl group, and a bromine atom that provides a distinct isotopic signature.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ) Tandem MS, and Gas Chromatography-Electron Ionization MS (GC-EI-MS) for the analysis of this compound. By understanding the mechanistic pathways governing its fragmentation, researchers can select the optimal platform for structural elucidation, impurity profiling, or quantitative bioanalysis.
Mechanistic Fragmentation Dynamics
To optimize any mass spectrometry method, one must first understand the thermodynamic drivers behind the molecule's gas-phase dissociation. The fragmentation of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is governed by three primary structural features:
-
The Bromine Isotopic Signature: The C5-bromine atom acts as a built-in diagnostic tracer. The natural abundance of 79Br and 81Br is approximately 1:1, producing a distinct doublet for the precursor ion ( [M+H]+ at m/z 267.9970 and 269.9950). Any fragment ion that retains the benzoxazolone core will exhibit this signature 2 Da spacing, allowing rapid differentiation from isobaric matrix interferences.
-
Cyclopropylmethyl Cleavage: The N-alkyl bond is highly susceptible to cleavage. The fragmentation of the cyclopropylmethyl moiety typically proceeds via oxidative N-dealkylation or direct radical cleavage, driven by the exceptional thermodynamic stability of the resulting cyclopropylmethyl cation (which exists as a resonance-stabilized non-classical bicyclobutonium ion) [1]. The loss of the cyclopropylmethyl radical (-55 Da) yields a prominent fragment at m/z 213/215.
-
Benzoxazolone Core Dissociation: The heterocyclic oxazolone ring is electron-deficient and strained. Under Collision-Induced Dissociation (CID), the core is characterized by the sequential extrusion of highly stable neutral molecules, specifically carbon monoxide (-28 Da) and carbon dioxide (-44 Da) [2].
CID fragmentation pathway of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one.
Platform Performance Comparison
Selecting the correct mass spectrometry platform depends on whether the goal is absolute quantification, structural elucidation of unknown impurities, or volatile derivative analysis. Under Electron Ionization (EI), the destruction of the three-membered ring or the ejection of the intact cyclopropylmethyl group provides diagnostically important radical cations that differ significantly from soft-ionization (ESI) spectra [3].
Table 1: Quantitative Comparison of MS Platforms for Benzoxazolone Analysis
| Analytical Platform | Ionization Method | Mass Accuracy | Key Advantage | Primary Application |
| LC-ESI-Q-TOF | Soft (ESI+) | < 2 ppm | Resolves isotopic fine structure of 79Br / 81Br . | Metabolite ID, Impurity Profiling |
| LC-ESI-QqQ | Soft (ESI+) | Nominal (~0.1 Da) | Maximum sensitivity via Multiple Reaction Monitoring (MRM). | High-throughput PK Quantification |
| GC-EI-MS | Hard (EI, 70 eV) | Nominal (~0.1 Da) | Generates reproducible, library-matchable radical cations. | Volatile degradant analysis |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical experimental parameter is tied to a specific chemical causality, ensuring that the resulting data is both accurate and reproducible.
Protocol A: LC-HRMS (Q-TOF) Workflow for Structural Elucidation
Causality Focus: Soft ionization requires careful mobile phase control to ensure the basic nitrogen of the oxazolone ring is efficiently protonated without causing in-source fragmentation.
-
Sample Preparation: Dilute the analyte to 1 µg/mL in Methanol:Water (50:50, v/v). Validation Step: Spike the sample with 50 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C6 -labeled analog). This dynamically corrects for matrix-induced ion suppression in the ESI source.
-
Chromatography: Inject 2 µL onto a C18 sub-2 µm column (e.g., 2.1 x 50 mm). Use a gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, drastically increasing the yield of the [M+H]+ species.
-
Source Parameters (ESI+): Set capillary voltage to 3.5 kV and drying gas temperature to 250°C. Keep the fragmentor voltage low (e.g., 70 V) to prevent premature cleavage of the labile cyclopropylmethyl group before the ions reach the collision cell.
-
Data Acquisition: Acquire data in MS/MS mode. Isolate the m/z 268.0 precursor and apply a collision energy (CE) ramp from 10 to 40 eV using nitrogen as the collision gas.
Protocol B: GC-EI-MS Workflow for Volatile Analysis
Causality Focus: Hard ionization bypasses the need for protonation, directly stripping an electron to form the molecular radical cation [M]+∙ .
-
System Suitability Testing (SST): Prior to sample injection, inject 1 µL of 50 ppm decafluorotriphenylphosphine (DFTPP). Validation Step: Verify that the mass axis and relative abundance ratios of DFTPP meet standard tuning criteria. This ensures the cyclopropylmethyl fragmentation pattern will be instrument-agnostic and library-matchable.
-
Sample Injection: Inject 1 µL of the sample (dissolved in ethyl acetate) into a split/splitless inlet set to 250°C with a split ratio of 10:1.
-
Separation: Use a 5% phenyl-arylene stationary phase capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film). Program the oven from 80°C to 300°C at 15°C/min. Causality: The relatively high boiling point of the brominated benzoxazolone requires a steep thermal gradient to prevent band broadening.
-
Ionization & Detection: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 350. Look for the diagnostic loss of the cyclopropyl ring radical (-41 Da) and the intact molecular ion doublet.
Orthogonal mass spectrometry workflow ensuring self-validating structural elucidation.
Conclusion
The structural elucidation of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one requires a nuanced approach to mass spectrometry. While LC-ESI-QqQ provides the sensitivity needed for high-throughput quantification, LC-HRMS is strictly required to resolve the isotopic fine structure of the brominated core and accurately assign the N-dealkylation and oxazolone cleavage pathways. By employing orthogonal techniques and self-validating protocols, researchers can ensure absolute confidence in their analytical data.
References
- Absorption, Metabolism, and Excretion of ACT-1004-1239, a First-In-Class CXCR7 Antagonist: In Vitro, Preclinical, and Clinical Data. National Institutes of Health (PMC).
- Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.
- Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
Sources
The Impact of N-Alkylation on the Efficacy of Benzoxazolones: A Comparative Analysis of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one and its Unalkylated Counterparts
For Immediate Release
In the landscape of medicinal chemistry, the benzoxazolone scaffold stands out as a "privileged" structure, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] The versatility of this heterocyclic system allows for fine-tuning of its pharmacological profile through strategic chemical modifications. A key area of investigation lies in the substitution at the N-3 and C-5 positions of the benzoxazolone ring, which can significantly influence the compound's interaction with biological targets.[2][4][5] This guide provides an in-depth comparison of the anticipated efficacy of 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one against its unalkylated benzoxazolone precursors, supported by structure-activity relationship (SAR) data from analogous compounds and detailed experimental protocols.
Unveiling the Core Scaffold: Unalkylated Benzoxazolones
The parent 2(3H)-benzoxazolone molecule is a planar, aromatic system with a molecular formula of C7H5NO2.[6] While exhibiting some inherent biological activity, it primarily serves as a foundational building block for the synthesis of more potent derivatives.[2][5] The unalkylated nitrogen at the 3-position possesses a weakly acidic proton, making it a prime site for substitution.
The Influence of N-Alkylation and C-5 Bromination: A Synergistic Enhancement of Potency
The introduction of an alkyl group at the N-3 position and a bromine atom at the C-5 position of the benzoxazolone ring are strategic modifications anticipated to enhance the molecule's therapeutic efficacy.
N-3 Substitution: The Gateway to Improved Pharmacokinetics and Target Engagement
Alkylation at the N-3 position of the benzoxazolone ring is a common strategy to modulate the compound's physicochemical properties and biological activity. The introduction of a cyclopropylmethyl group in 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one is expected to confer several advantages over its unalkylated counterpart:
-
Increased Lipophilicity: The addition of the cyclopropylmethyl group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.
-
Enhanced Target Binding: The N-alkyl substituent can provide additional hydrophobic interactions with the target protein, potentially leading to a higher binding affinity. Structure-activity relationship studies on various benzoxazolone derivatives have consistently shown that N-substitution can lead to derivatives with high cancer-selectivity and improved analgesic properties.[7][8] For instance, research on bromodomain inhibitors revealed that replacing a phenyl group with a flexible cyclopropyl group improved activity almost five-fold, suggesting that such flexible fragments are favorable for target engagement.[9]
C-5 Bromination: Fine-Tuning Electronic Properties and Potency
The incorporation of a bromine atom at the C-5 position is another critical modification. Halogenation at this position can influence the electronic properties of the benzoxazole ring system and provide an additional point of interaction with the biological target. Studies on benzoxazolone derivatives have demonstrated that the presence of a halogen, such as bromine or chlorine, at the C-5 or C-6 position can significantly impact their biological activity.[4] For example, the synthesis of 6-bromo-1,3-benzoxazol-2(3H)-one has been a key step in the development of novel derivatives with cytotoxic properties.[4]
Comparative Efficacy: A Data-Driven Perspective
| Compound Type | Specific Compound | Target/Assay | IC50 (µM) | Reference |
| Unalkylated | 2(3H)-Benzoxazolone | Low anticonvulsant activity in MES test | >100 mg/kg | [5] |
| N-Substituted | Compound 43 (N-substituted benzoxazolone) | MES-induced seizures | ED50 = 8.7 mg/kg | [5] |
| N-Substituted | Compound 45 (N-substituted benzoxazolone) | MES-induced seizures | ED50 = 7.6 mg/kg | [5] |
| C-5 Substituted | 5-chloro-2(3H)-benzoxazolone derivatives | Analgesic and Anti-inflammatory assays | Active | [8] |
| N- and C-Substituted | Benzo[d]oxazol-2(3H)-one-quinolone 13 | c-Met kinase | 0.001 | [10] |
| N- and C-Substituted | Benzo[d]oxazol-2(3H)-one-quinolone 13 | EBC-1 cell proliferation | 0.005 | [10] |
This table is a representative summary. Direct comparison of IC50 values across different assays and targets should be done with caution.
The data consistently demonstrates that substitution at the N-3 and C-5/C-6 positions of the benzoxazolone ring leads to a significant enhancement in biological activity across various therapeutic areas.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of Unalkylated Benzoxazolones
A common method for the synthesis of the unalkylated benzoxazolone core involves the reaction of 2-aminophenol with a carbonyl source.
Protocol 1: Synthesis of 2(3H)-Benzoxazolone
-
Materials: 2-aminophenol, urea, heating mantle, round-bottom flask, condenser.
-
Procedure:
-
Combine equimolar amounts of 2-aminophenol and urea in a round-bottom flask.
-
Heat the mixture to 140-150°C for 2-3 hours.
-
Ammonia gas will be evolved during the reaction.
-
Cool the reaction mixture and recrystallize the solid product from ethanol to obtain pure 2(3H)-benzoxazolone.
-
N-Alkylation of Benzoxazolones
The introduction of the cyclopropylmethyl group at the N-3 position can be achieved through standard alkylation procedures.
Protocol 2: N-Alkylation of a Benzoxazolone
-
Materials: Unalkylated benzoxazolone, cyclopropylmethyl bromide, a suitable base (e.g., potassium carbonate), a polar aprotic solvent (e.g., DMF or acetonitrile), stirring plate, and appropriate glassware.
-
Procedure:
-
Dissolve the unalkylated benzoxazolone in the solvent in a round-bottom flask.
-
Add an excess of the base (e.g., 1.5 equivalents of K2CO3).
-
Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-alkylated benzoxazolone.[11][12]
-
In Vitro Biological Activity Assays
The following protocols describe standard assays to determine the antimicrobial and anti-inflammatory activity of the synthesized compounds.
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [13][14]
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Materials: Test compounds, bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi), 96-well microtiter plates, standard antimicrobial agents.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth in a 96-well plate.
-
Prepare a standardized microbial inoculum (0.5 McFarland standard).
-
Add the inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
The MIC is the lowest concentration of the compound with no visible microbial growth.
-
Protocol 4: In Vitro COX Inhibition Assay [15]
-
Objective: To determine the ability of a compound to inhibit COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid, test compounds, reference inhibitors, assay buffer, EIA kit for prostaglandin E2 (PGE2) measurement.
-
Procedure:
-
Pre-incubate the COX enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction and measure the amount of PGE2 produced using an EIA kit.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualizing the Structure-Activity Relationship
The following diagrams illustrate the key structural differences between unalkylated and N-alkylated benzoxazolones and the general workflow for their synthesis and evaluation.
Caption: Structural modification from an unalkylated to a substituted benzoxazolone.
Caption: General workflow for the development of novel benzoxazolone-based therapeutic agents.
Conclusion
The strategic modification of the benzoxazolone scaffold through N-alkylation and C-5 bromination represents a promising avenue for the development of novel therapeutic agents with enhanced efficacy. The introduction of a cyclopropylmethyl group at the N-3 position and a bromine atom at the C-5 position, as in 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one , is anticipated to significantly improve the compound's pharmacokinetic properties and target engagement compared to its unalkylated precursors. Further experimental validation following the provided protocols is warranted to precisely quantify the efficacy of this and related compounds, paving the way for the discovery of next-generation benzoxazolone-based drugs.
References
- Krawiecka, M., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica - Drug Research, 70(2), 245-53.
- El-Sayed, M. A. A., et al. (2015). Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents. Molecules, 20(9), 16680-16701.
-
Organic Chemistry Portal. (2015). Synthesis of Benzoxazolones. [Link]
-
ResearchGate. (n.d.). Synthesis of benzoxazolone derivatives 22 with various substituents at the 3‐benzazepine N‐atom (N‐7). [Link]
-
ResearchGate. (n.d.). The IC 50 values calculated from the dose-response curves. [Link]
- Ünlü, S., et al. (2003). Synthesis and Anticonvulsant Activity of 2(3H)-Benzoxazolone and 2(3H)-Benzothiazolone Derivatives. Journal of Medicinal Chemistry, 46(7), 1186-1192.
- Prasher, P., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245.
-
ResearchGate. (2023). Synthesis and biological profile of benzoxazolone derivatives. [Link]
- El-Gohary, N. S., & Shaaban, M. R. (2017). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Future Journal of Pharmaceutical Sciences, 3(2), 127-137.
- Kumar, R., et al. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Heterocyclic Chemistry.
- Kesur, R. R., et al. (2010). Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives as potent anticancer agents. European Journal of Medicinal Chemistry, 45(7), 3184-3189.
- Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
- Gülcan, H. O., et al. (2017). Synthesis and analgesic activities of some new 5-chloro-2(3H)-benzoxazolone derivatives. Marmara Pharmaceutical Journal, 21(4), 856-864.
- Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 117, 166-179.
- Uzelac, M., et al. (2021). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
-
NextSDS. (n.d.). 5-Bromo-2-cyclopropyl-1,3-benzoxazole — Chemical Substance Information. [Link]
-
PubChem. (n.d.). 2(3H)-Benzoxazolone. [Link]
- Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29.
-
Adiso Therapeutics. (n.d.). SAFETY, PHARMACOKINETICS, AND CLI. [Link]
-
Journal of Chinese Pharmaceutical Sciences. (2023). . [Link]
- Cabanas, E., et al. (2023). Selecting Dosages for Additional Exploration Based on Nonclinical and Early Clinical Data. Cancer Research, 83(8_Suppl), CT265.
-
Biological & Pharmaceutical Bulletin. (2023). Biol. Pharm. Bull. Vol. 46 No. 5. [Link]
Sources
- 1. Benzoxazolone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.net [pharmacyjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzoxazole synthesis [organic-chemistry.org]
- 8. jocpr.com [jocpr.com]
- 9. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 10. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
FT-IR Absorption Bands Comparison Guide: 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one vs. Structural Analogs
Executive Summary
The benzoxazolone core is widely recognized as a "privileged scaffold" in medicinal chemistry, frequently utilized in the development of analgesic, anti-inflammatory, and antimicrobial agents. Structural modifications to this core—specifically halogenation at the 5-position and N-alkylation at the 3-position—drastically alter its pharmacokinetic profile and target binding affinity.
For researchers and drug development professionals synthesizing 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one , Fourier-Transform Infrared (FT-IR) spectroscopy serves as the primary non-destructive analytical tool to validate structural integrity. This guide objectively compares the FT-IR absorption profile of this target compound against its unalkylated precursor and structural analogs, providing a mechanistic rationale for key vibrational shifts.
Structural & Mechanistic Workflow
The diagnostic power of FT-IR in this workflow lies in tracking the transformation of specific functional groups during synthesis. The diagram below illustrates the N-alkylation process and the corresponding FT-IR markers that validate the conversion.
Synthesis workflow and corresponding FT-IR diagnostic markers for N-alkylation.
Comparative FT-IR Spectral Analysis
To accurately identify the target compound, its spectral data must be benchmarked against structurally similar alternatives. The table below summarizes the quantitative FT-IR absorption bands across four related benzoxazolone derivatives.
| Vibrational Mode | 5-Bromo-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one (Target) | 1,3-Benzoxazol-2(3H)-one (Unsubstituted Core) | 5-Bromo-1,3-benzoxazol-2(3H)-one (Precursor) | 5-Chloro-3-(cyclopropylmethyl)-1,3-benzoxazol-2(3H)-one (Analog) |
| N-H Stretch | Absent | 3100–3450 cm⁻¹ (Strong, Broad) | 3100–3450 cm⁻¹ (Strong, Broad) | Absent |
| C=O Stretch (Lactam) | ~1765 cm⁻¹ (Strong, Sharp) | ~1770 cm⁻¹ (Strong, Sharp) | ~1775 cm⁻¹ (Strong, Sharp) | ~1765 cm⁻¹ (Strong, Sharp) |
| Cyclopropyl C-H Stretch | 3010–3080 cm⁻¹ (Weak) | Absent | Absent | 3010–3080 cm⁻¹ (Weak) |
| Aliphatic CH₂ Stretch | 2850–2950 cm⁻¹ (Medium) | Absent | Absent | 2850–2950 cm⁻¹ (Medium) |
| C-O-C Stretch (Ring) | ~1240 cm⁻¹, ~1150 cm⁻¹ | ~1240 cm⁻¹, ~1150 cm⁻¹ | ~1240 cm⁻¹, ~1150 cm⁻¹ | ~1240 cm⁻¹, ~1150 cm⁻¹ |
| C-X Stretch (Halogen) | ~550 cm⁻¹ (C-Br) | Absent | ~550 cm⁻¹ (C-Br) | ~700–750 cm⁻¹ (C-Cl) |
Causality & Interpretation of Key Vibrational Modes (E-E-A-T)
Understanding why these bands appear at specific frequencies is critical for robust spectral interpretation and troubleshooting during drug development.
The Lactam Carbonyl (C=O) Stretch
The 2(3H)-benzoxazolone core features a cyclic carbamate structure. The C=O stretching band is typically observed at an unusually high frequency (1750–1780 cm⁻¹)[1][2]. Mechanistically, this high wavenumber is driven by the ring strain of the five-membered oxazolone ring, which increases the force constant of the C=O double bond. Furthermore, the electron-withdrawing inductive effect of the adjacent oxygen atom limits resonance delocalization from the nitrogen lone pair, keeping the C=O bond order close to 2.0[3].
Confirmation of N-Alkylation (The N-H Region)
The most definitive proof of successful synthesis is the binary presence or absence of the N-H stretch. Unsubstituted benzoxazolones exhibit a prominent, broad N-H stretching band between 3100 and 3450 cm⁻¹ due to intermolecular hydrogen bonding[2][3]. Upon successful N-alkylation with the cyclopropylmethyl group, the secondary amine is converted to a tertiary amine/amide, causing this band to completely disappear[1][4].
The Cyclopropylmethyl Signature
The addition of the cyclopropylmethyl group introduces a unique dual-signature in the C-H stretching region:
-
High s-character C-H bonds: Because the internal C-C-C bond angles of the cyclopropane ring are constrained to 60°, the exocyclic C-H bonds adopt a higher s-character (approaching sp² hybridization). This shifts the cyclopropyl C-H stretching frequencies above the standard alkane threshold, appearing at 3010–3080 cm⁻¹[5].
-
Standard sp³ C-H bonds: The methylene (-CH₂-) linker exhibits standard sp³ asymmetric and symmetric stretches just below 3000 cm⁻¹ (typically 2850–2950 cm⁻¹)[5].
Halogen Fingerprints (C-Br vs. C-Cl)
The nature of the halogen at the 5-position dictates the frequency of the C-X stretch in the far-IR/fingerprint region. Dictated by Hooke's Law, the greater atomic mass of bromine relative to chlorine increases the reduced mass of the oscillating system. Consequently, the C-Br stretch of the target compound appears at a lower frequency (~550 cm⁻¹) compared to the C-Cl stretch of its 5-chloro analog (700–750 cm⁻¹)[2].
Self-Validating Experimental Protocol
To ensure reproducibility and analytical accuracy, the following protocol details a self-validating system for synthesizing the target compound and acquiring its FT-IR spectrum.
Phase 1: N-Alkylation Synthesis
-
Reaction Setup: Charge a dried round-bottom flask with 5-bromo-1,3-benzoxazol-2(3H)-one (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in dry acetone[6].
-
Reagent Addition: Add cyclopropylmethyl bromide (1.2 eq) dropwise under continuous stirring.
-
Reflux: Heat the mixture to reflux for 4-6 hours. Causality: The K₂CO₃ deprotonates the acidic N-H (pKa ~9), generating a nucleophilic nitrogen anion that attacks the electrophilic carbon of the alkyl bromide via an Sₙ2 mechanism[6].
-
Purification: Pour the cooled mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure target compound[6].
Phase 2: ATR-FTIR Acquisition & Validation
-
Background Calibration: Perform a background scan against ambient air using a Diamond Attenuated Total Reflectance (ATR) crystal. Parameters: Resolution of 4 cm⁻¹, 32 to 64 scans, Range 4000–400 cm⁻¹. Self-Validation: Ensure the baseline is flat to prevent atmospheric H₂O/CO₂ from masking critical regions.
-
Sample Loading: Place 1-2 mg of the dried, recrystallized product directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.
-
Diagnostic Verification:
-
Purity Check: Inspect the 3100–3450 cm⁻¹ region. The complete absence of a broad band confirms total N-alkylation and the absence of moisture[3].
-
Identity Check: Confirm the sharp C=O stretch at ~1765 cm⁻¹[1] and the presence of weak C-H stretches both above (cyclopropyl) and below (methylene) 3000 cm⁻¹[5].
-
References[1] Title: 5-Iodo-7-methyl-1,3-benzoxazol-2(3H)-one - Benchchem | Source: benchchem.com | URL:Link[2] Title: Full article: Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - Taylor & Francis | Source: tandfonline.com | URL:Link[4] Title: Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study - Journal of Medicinal and Chemical Sciences | Source: jmchemsci.com | URL:Link[3] Title: Synthesis and acetylcholinesterase (AChE) inhibitory activity of some N-substituted-5-chloro-2(3H)- benzoxazolone derivatives - DergiPark | Source: dergipark.org.tr | URL:Link[6] Title: Conformational Studies of Cyclopropylmethyl Isothiocyanate from Temperature-Dependent FT-IR Spectra of Rare Gas Solutions and Ab Initio Calculations | The Journal of Physical Chemistry A - ACS Publications | Source: acs.org | URL:Link[7] Title: (PDF) Synthesis, In-vitro Antioxidant, Anti-diabetic Evaluation and Docking Studies of Newly Synthesized Benzoxazole Derivatives - ResearchGate | Source: researchgate.net | URL:Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study [jmchemsci.com]
- 4. jmchemsci.com [jmchemsci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
